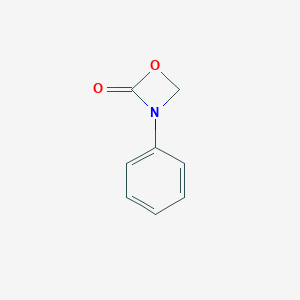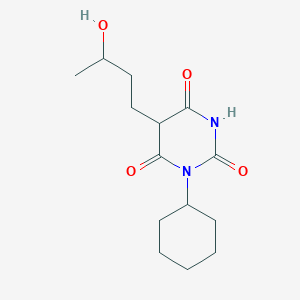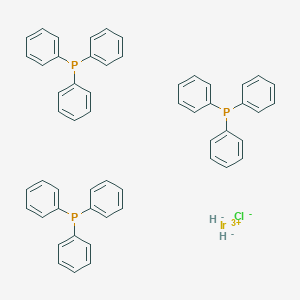
Chlorodihydrotris(triphenylphosphine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodihydrotris(triphenylphosphine)iridium, also known as IrClH[PH3]3, is a transition metal complex that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in catalysis, organic synthesis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Chlorodihydrotris(triphenylphosphine)iridium is not fully understood, but it is believed to involve the transfer of hydrogen atoms from the iridium center to the substrate. This transfer of hydrogen atoms can lead to the formation of new bonds and the reduction of functional groups.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In one study, it was found to be non-toxic to human cancer cells at concentrations up to 100 μM. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Chlorodihydrotris(triphenylphosphine)iridium is its high stability and solubility in organic solvents, which makes it easy to handle and use in lab experiments. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Chlorodihydrotris(triphenylphosphine)iridium. One direction is the development of new catalytic applications, such as the synthesis of new pharmaceuticals and natural products. Another direction is the study of its potential as an anticancer agent, including its mechanism of action and its effectiveness in vivo. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
Chlorodihydrotris(triphenylphosphine)iridium can be synthesized using various methods, but the most common method is the reaction of iridium(III) chloride hydrate with triphenylphosphine in the presence of hydrochloric acid. The reaction occurs at room temperature and yields a dark purple solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Chlorodihydrotris(triphenylphosphine)iridium has been studied extensively for its potential applications in catalysis, organic synthesis, and medicinal chemistry. In catalysis, this compound has been shown to be an effective catalyst for a variety of reactions, including hydrogenation, isomerization, and carbonylation. In organic synthesis, this compound has been used to synthesize complex organic molecules, including natural products and pharmaceuticals. In medicinal chemistry, this compound has shown potential as an anticancer agent and as a catalyst for drug discovery.
Propriétés
Numéro CAS |
17035-59-5 |
|---|---|
Formule moléculaire |
C54H47ClIrP3 |
Poids moléculaire |
1016.5 g/mol |
Nom IUPAC |
hydride;iridium(3+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.ClH.Ir.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;1H;;;/q;;;;+3;2*-1/p-1 |
Clé InChI |
RHBKEKKWKABSMQ-UHFFFAOYSA-M |
SMILES |
[H-].[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir+3] |
SMILES canonique |
[H-].[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir+3] |
Autres numéros CAS |
17035-59-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



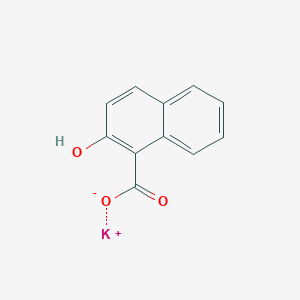

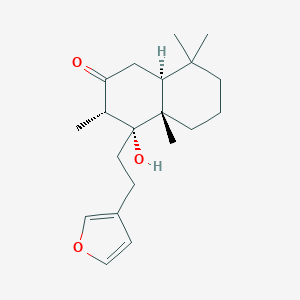
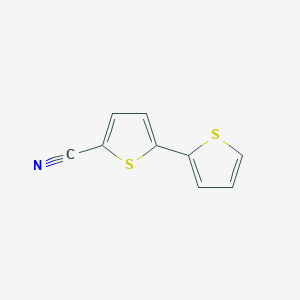
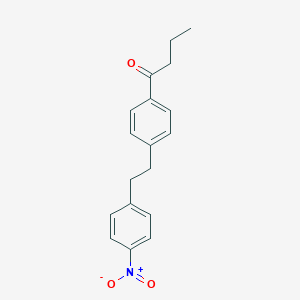
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)

